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Compound of Interest

Compound Name:
Bis(2-(trimethylsilyl)ethyl)

diisopropylphosphoramidite

Cat. No.: B058463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used

for the structure elucidation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, a

key reagent in oligonucleotide synthesis. This document details the expected outcomes from

spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), and provides standardized experimental protocols.

Chemical Structure and Properties
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is an organophosphorus compound

containing two trimethylsilyl ethyl protecting groups and a diisopropylamino group attached to a

central phosphorus atom. Its structure is fundamental to its function as a phosphitylating agent.

Table 1: Physicochemical Properties of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite
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Property Value

Chemical Formula C₁₆H₄₀NO₂PSi₂

Molecular Weight 365.64 g/mol [1]

CAS Number 121373-20-4[1]

Appearance Liquid[1]

Boiling Point 286.2 - 296.6 °C[1]

Density 0.8887 g/mL at 25 °C[1]

Refractive Index n20/D 1.4517[1]

Spectroscopic Characterization
The structural confirmation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite relies

on a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of phosphoramidites, providing

detailed information about the hydrogen, carbon, and phosphorus environments.[2]

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Table 2: Expected ¹H NMR Chemical Shifts
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Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

Si(CH₃)₃ ~ 0.0 - 0.1 singlet 18H

Si-CH₂ ~ 0.8 - 1.0 multiplet 4H

O-CH₂ ~ 3.5 - 3.8 multiplet 4H

N-CH(CH₃)₂ ~ 3.5 - 3.7 septet 2H

N-CH(CH₃)₂ ~ 1.1 - 1.3 doublet 12H

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)

Si(CH₃)₃ ~ -2.0

Si-CH₂ ~ 17.0

O-CH₂ ~ 60.0 (doublet, J(P,C) ≈ 15 Hz)

N-CH(CH₃)₂ ~ 45.0 (doublet, J(P,C) ≈ 20 Hz)

N-CH(CH₃)₂ ~ 24.0 (doublet, J(P,C) ≈ 7 Hz)

2.1.3. ³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for phosphoramidites, showing a characteristic chemical shift

for the trivalent phosphorus atom. For phosphoramidites, the signal typically appears in the

range of 140-155 ppm.[2] Due to the chiral nature of the phosphorus center, it is common to

observe two distinct singlets if diastereomers are present.[2]

Table 4: Expected ³¹P NMR Chemical Shift
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Phosphorus Expected Chemical Shift (ppm)

P(III) ~ 148

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, confirming its elemental composition and structural features.

Table 5: Expected Mass Spectrometry Data

Ion Expected m/z

[M+H]⁺ 366.25

[M+Na]⁺ 388.23

Fragmentation Analysis: Common fragmentation patterns for trimethylsilyl compounds involve

the loss of a methyl group (-15 Da) and the characteristic trimethylsilyl cation peak at m/z 73

([Si(CH₃)₃]⁺).[3][4] Further fragmentation would likely involve cleavage of the ethyl linkages and

the diisopropylamino group.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite in ~0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of triethylamine (TEA, ~1% v/v) to the solvent to prevent hydrolysis of

the phosphoramidite.

Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single pulse.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds.

³¹P NMR:

Pulse Program: Proton-decoupled single pulse.

Number of Scans: 128-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% H₃PO₄ as an external standard.

Mass Spectrometry (LC-MS) Protocol
Sample Preparation:

Prepare a stock solution of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in

anhydrous acetonitrile at a concentration of 1 mg/mL.

Further dilute the stock solution to 1-10 µg/mL with the initial mobile phase composition.
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Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 15-20

minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

Scan Range: m/z 100-500.

Source Parameters: Optimized for the specific instrument to maximize the signal of the

parent ion.

Workflow and Data Analysis Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflows for the structure elucidation of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite.
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Caption: Workflow for NMR-based structure elucidation.
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Caption: Workflow for LC-MS based structure elucidation.
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Caption: Logical flow for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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